Nicotinuric acid
Overview
Description
Nicotinuric acid is a crystalline acid found in the urine of some animals as a product of the metabolism of niacin . It is the major catabolic product of nicotinic acid and is regarded as a good index for assessing nicotinic acid biotransformation in the liver .
Synthesis Analysis
Nicotinuric acid (NUA) is a metabolite of niacin/vitamin B . The measurement of NUA levels in urine is used to indicate possible elevated nicotinamide adenine dinucleotide (NAD) catabolism .
Molecular Structure Analysis
The structure of nicotinuric acid is a type of acylglycine, which participates in various coenzyme tasks, including glycolysis, gluconeogenesis, the citric acid cycle, and oxidation, for all tissues as well as in forming long-chain fatty acids .
Chemical Reactions Analysis
Nicotinic acid is transformed from tryptophan and mainly used to produce two coenzymes, NAD+ and NADP+ . A recent study revealed that 5-hydroxyindole-3-acetic acid (a derivative end product of serotonin converted from tryptophan) concentrations are high in subjects with metabolic syndrome .
Physical And Chemical Properties Analysis
The chemical formula of Nicotinuric acid is C8H8N2O3 . The average mass is 180.161 Da and the mono-isotopic mass is 180.053497 Da . The density is 1.3±0.1 g/cm^3 .
Scientific Research Applications
Prostaglandin D2 Secretion and Cardiovascular Disease Prevention
Nicotinuric acid has been found to induce the secretion of prostaglandin D2 (PGD2) in human macrophages. This is relevant in the context of nicotinic acid's use for cardiovascular disease prevention, as PGD2 secretion is associated with the 'niacin flush', a side effect limiting nicotinic acid's broader application. Understanding this mechanism could lead to strategies to mitigate this side effect and enhance nicotinic acid's usability for cardiovascular disease prevention (Meyers et al., 2007).
Role in Lipid-Lowering and Cardiovascular Health
Nicotinuric acid is related to nicotinic acid, which activates specific receptors (e.g., HM74, HM74A) involved in lipid metabolism. This activation leads to changes in lipoprotein levels, beneficial for cardiovascular health. The elucidation of these receptor pathways is crucial for the development of more effective treatments for dyslipidemia (Wise et al., 2003).
Anti-lipolytic Effects in Adipose Tissue
Nicotinuric acid, through its association with nicotinic acid, is implicated in the anti-lipolytic effects on adipose tissue. This action involves inhibiting hormone-sensitive triglyceride lipase, crucial for managing dyslipidemia (Tunaru et al., 2003).
Atherosclerosis and Anti-inflammatory Effects
Nicotinuric acid's association with nicotinic acid suggests its potential indirect role in atherosclerosis treatment. Nicotinic acid's nonlipid-mediated anti-inflammatory effects, such as enhancing adiponectin secretion, demonstrate a novel atheroprotective role. This opens avenues for new therapeutic strategies in atherosclerosis management (Digby et al., 2009).
Synthesis for Biomarker Identification
Nicotinuric acid has been synthesized for use as a biomarker in the early detection of bladder cancer, showcasing its potential application in cancer diagnostics and management (El-Kashef et al., 2018).
properties
IUPAC Name |
2-(pyridine-3-carbonylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-7(12)5-10-8(13)6-2-1-3-9-4-6/h1-4H,5H2,(H,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSGKPYXQINNGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207022 | |
Record name | Nicotinuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nicotinuric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003269 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Nicotinuric acid | |
CAS RN |
583-08-4 | |
Record name | Nicotinuric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=583-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicotinuric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicotinuric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71273 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nicotinuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(pyridin-3-ylcarbonyl)glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.635 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | NICOTINURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77V5315PIU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nicotinuric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003269 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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